5-Chloro-2-hydroxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

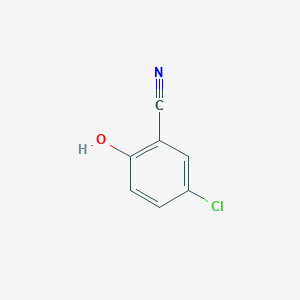

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQDMIXVAYAZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380516 | |

| Record name | 5-chloro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13589-72-5 | |

| Record name | 5-chloro-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13589-72-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-hydroxybenzonitrile (CAS Number: 13589-72-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-hydroxybenzonitrile, also known as 5-chlorosalicylonitrile, is a halogenated aromatic organic compound with the CAS number 13589-72-5. Its structure, featuring a nitrile group and a hydroxyl group on a chlorobenzene ring, makes it a versatile intermediate in the synthesis of a variety of biologically active molecules and a subject of interest in toxicology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and known biological activities, along with detailed experimental protocols.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClNO | [2] |

| Molecular Weight | 153.57 g/mol | [2] |

| Melting Point | 152-154 °C | [3] |

| Boiling Point | 269.4 ± 25.0 °C (Predicted) | [3] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 6.72 ± 0.18 (Predicted) | [2] |

| Solubility | Sparingly soluble in water (0.75 g/L at 25°C) | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| InChI | InChI=1S/C7H4ClNO/c8-6-1-2-7(10)5(3-6)4-9/h1-3,10H | [4] |

| InChIKey | XWQDMIXVAYAZGB-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC(=C(C=C1Cl)C#N)O | [4] |

Synthesis and Purification

This compound is commonly synthesized from 5-chlorosalicylaldehyde. The following section details a representative experimental protocol for its preparation and subsequent purification.

Synthesis from 5-Chlorosalicylaldehyde

A common and efficient method for the synthesis of this compound involves the reaction of 5-chlorosalicylaldehyde with hydroxylamine-O-sulfonic acid.

Experimental Protocol:

-

Reaction Setup: Suspend 5-chlorosalicylaldehyde (1.0 equivalent) in water.

-

Reagent Addition: Add hydroxylamine-O-sulfonic acid (1.2 equivalents) to the suspension at room temperature.

-

Reaction Conditions: Stir the reaction mixture at 60°C for approximately 7 hours.

-

Work-up: Upon completion, dilute the reaction mixture with water and cool with ice to precipitate the product.

-

Isolation: Collect the precipitated crystals by filtration and wash them thoroughly with water.

-

Drying: Dry the purified crystals to obtain this compound. A reported yield for this method is approximately 93%.

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is a standard and effective method.

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water).

-

Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be further cooled in an ice bath.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.47 (d, J=2.9 Hz, 1H), 7.42 (dd, J=8.8, 2.9 Hz, 1H), 6.94 (d, J=8.8 Hz, 1H) |

| ¹³C NMR | Data not available in the searched literature. |

| Infrared (IR) | A vapor phase IR spectrum is available on public databases such as PubChem.[4] |

| Mass Spectrometry (MS) | Data not available in the searched literature. |

Biological Activity and Toxicology

This compound has been identified as a disinfection byproduct in drinking water and has demonstrated cytotoxic effects.[3] It also serves as a precursor for various derivatives with potential antimicrobial and anti-inflammatory properties.

Cytotoxicity

Recent studies have highlighted the cytotoxicity of monohalohydroxybenzonitriles, including this compound, found in drinking water. Transcriptomic analysis of Chinese hamster ovary (CHO-K1) cells exposed to these compounds revealed immunotoxicity and genotoxicity as the dominant cytotoxicity mechanisms, with potential carcinogenic effects.[3] The study also suggests that oxidative stress and cellular uptake efficiency are important factors in their cytotoxicity.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

-

Cell Seeding: Plate cells (e.g., CHO-K1) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept non-toxic) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Diagram of Cytotoxicity Testing Workflow:

Caption: General workflow for determining the cytotoxicity of a compound using the MTT assay.

Antimicrobial Potential

While direct evidence for the antimicrobial activity of this compound is limited in the available literature, its structural analogs and derivatives have shown promise. For instance, sulfonamides containing the 5-chloro-2-hydroxybenzaldehyde scaffold, a precursor to the nitrile, have demonstrated activity against various bacteria.[5] This suggests that this compound could be a valuable starting material for the synthesis of novel antimicrobial agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing the broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathway Modulation

Currently, there is no direct evidence in the reviewed literature specifically linking this compound to the modulation of signaling pathways such as NF-κB or MAPK. However, the transcriptomic analysis of related halohydroxybenzonitriles suggests that these compounds can induce immunotoxicity and genotoxicity, which are often mediated by complex signaling networks.[3] Derivatives of the structurally related 5-chlorosalicylic acid have been shown to inhibit the replication of viruses like RSV and in some cases modulate the NF-κB pathway.[6] Further research, such as toxicogenomic and proteomic studies, is required to elucidate the specific signaling pathways affected by this compound.

Hypothetical Signaling Pathway Involvement (Based on related compounds):

Given the evidence of oxidative stress and immunotoxicity, it is plausible that this compound could interact with stress-responsive signaling pathways.

Caption: A hypothetical model of potential signaling pathway involvement for this compound.

Safety and Handling

This compound is classified as harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a compound of significant interest due to its role as a synthetic intermediate and its emerging toxicological profile. This guide has provided a detailed overview of its chemical properties, synthesis, and known biological activities. While there is evidence for its cytotoxicity, further research is needed to fully characterize its antimicrobial and enzyme-inhibitory potential, as well as to elucidate the specific cellular signaling pathways it modulates. The experimental protocols provided herein offer a foundation for researchers to further investigate the properties and applications of this compound in drug discovery and toxicology.

References

- 1. Benzoic acid, 5-chloro-2-hydroxy- [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. New Species and Cytotoxicity Mechanism of Halohydroxybenzonitrile Disinfection Byproducts in Drinking Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C7H4ClNO | CID 2777420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-hydroxybenzonitrile

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Chloro-2-hydroxybenzonitrile, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₄ClNO.[1] Its structure consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a nitrile group. These functional groups dictate its chemical reactivity and physical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNO | [1] |

| Molecular Weight | 153.57 g/mol | [1][2] |

| CAS Number | 13589-72-5 | [2][3] |

| Appearance | Light brown to off-white solid | [3] |

| Melting Point | 152-154 °C | [2][3] |

| Boiling Point | 269.4 ± 25.0 °C (Predicted) | [2][3] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [2][3] |

| pKa | 6.72 ± 0.18 (Predicted) | [3] |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physical properties of organic compounds like this compound.

2.1 Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting point range of 0.5-1.0°C.

-

Apparatus: Mel-Temp apparatus or Thiele tube setup, capillary tubes, thermometer.

-

Procedure (Mel-Temp Apparatus):

-

A small, dry sample of the compound is packed into a capillary tube.[4]

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (e.g., 2°C/min) for an accurate measurement.

-

The temperatures at which the substance begins to melt and when it completely liquefies are recorded as the melting point range.[5]

-

2.2 Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.[6][7]

-

Apparatus: Thiele tube or small test tube, capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner or hot plate).[7][8]

-

Procedure (Thiele Tube Method):

-

A small amount of the liquid is placed in a small test tube.[8]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.[7]

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid like mineral oil.[7][8]

-

The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7]

-

The heat source is removed, and the liquid is allowed to cool.[8]

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[7]

-

2.3 Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

-

Apparatus: Test tubes, spatula, balance, vortex mixer (optional).

-

Procedure (Qualitative):

-

Place a small, accurately weighed amount of the solute (e.g., 25 mg) into a test tube.[9]

-

Add a specific volume of the solvent (e.g., 0.75 mL of water) in small portions.[9]

-

After each addition, shake the test tube vigorously to facilitate dissolution.[9]

-

Observe if the solute dissolves completely. The solubility can be described qualitatively (e.g., soluble, slightly soluble, insoluble) based on the amount of solvent required.

-

2.4 Spectroscopic Analysis

Spectroscopic methods are essential for elucidating the structure and confirming the identity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[10]

-

Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11]

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and transformed into an NMR spectrum.[10]

-

-

Infrared (IR) Spectroscopy: Used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[12]

-

Sample Preparation (Solid): The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet or a Nujol mull.[13][14]

-

Data Acquisition: An infrared spectrometer passes a beam of infrared light through the sample and records the frequencies at which absorption occurs.[12]

-

-

Mass Spectrometry (MS): An analytical technique that measures the mass-to-charge ratio of ions.[15]

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, often by electron impact (EI) or chemical ionization (CI).[16]

-

Mass Analysis and Detection: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer and detected.[17]

-

Synthesis Workflow

A common synthetic route to this compound starts from 5-chlorosalicylaldehyde. The following diagram illustrates this general procedure.

This synthesis involves the reaction of 5-chlorosalicylaldehyde with hydroxylamine-O-sulfonic acid in water. The reaction mixture is heated, and upon completion, the product is isolated through precipitation, filtration, washing, and drying to yield this compound.[3]

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 13589-72-5 [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pennwest.edu [pennwest.edu]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 12. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 13. emeraldcloudlab.com [emeraldcloudlab.com]

- 14. webassign.net [webassign.net]

- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Chloro-2-hydroxybenzonitrile: A Technical Overview

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data for 5-Chloro-2-hydroxybenzonitrile (CAS No: 13589-72-5), a significant chemical intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the compound's spectral characteristics.

While direct experimental spectra for this compound are not publicly available in all standard databases, this guide presents predicted data based on established spectroscopic principles and analysis of analogous compounds. These predictions offer a robust baseline for spectral identification and characterization.

Chemical Profile

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 4-chloro-2-cyanophenol, 5-Chlorosalicylonitrile[1][2] |

| CAS Number | 13589-72-5[1][3] |

| Molecular Formula | C₇H₄ClNO[1][3] |

| Molecular Weight | 153.57 g/mol [3] |

| Exact Mass | 152.9981414 Da[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.55 | d | ~ 2.5 | H-6 |

| ~ 7.40 | dd | ~ 8.8, 2.5 | H-4 |

| ~ 6.95 | d | ~ 8.8 | H-3 |

| ~ 5.5 - 6.5 | br s | - | -OH |

Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158.0 | C-2 (C-OH) |

| ~ 136.0 | C-4 |

| ~ 135.5 | C-6 |

| ~ 128.0 | C-5 (C-Cl) |

| ~ 118.0 | C-3 |

| ~ 116.5 | C≡N |

| ~ 110.0 | C-1 |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| ~ 3100 | Medium | Aromatic C-H stretch |

| ~ 2230 | Strong | C≡N stretch |

| ~ 1600, 1500, 1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~ 1250 | Strong | C-O stretch (phenolic) |

| ~ 820 | Strong | C-H out-of-plane bend |

| ~ 750 | Medium-Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| 155 | ~ 33 | [M+2]⁺˙ (due to ³⁷Cl isotope) |

| 153 | 100 | [M]⁺˙ (Molecular ion, due to ³⁵Cl) |

| 125 | Moderate | [M - CO]⁺˙ |

| 98 | Moderate | [M - CO - HCN]⁺˙ |

| 63 | Moderate | [C₅H₃]⁺ |

Experimental Protocols

The acquisition of spectroscopic data follows standardized laboratory procedures. Below are detailed methodologies for each key technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-25 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The solution is then transferred into a 5 mm NMR tube. To ensure homogeneity, the sample can be gently vortexed or sonicated.

-

Internal Standard : A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent for chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition : The NMR tube is placed in the spectrometer's probe. The experiment begins with locking onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to maximize homogeneity and improve resolution. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a significantly larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film) : A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone. A drop of this solution is applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

Data Acquisition : A background spectrum of the empty spectrometer is recorded. The salt plate with the sample film is then placed in the sample holder. The infrared spectrum is recorded by passing a beam of IR radiation through the sample and measuring the absorbance at each wavelength.

-

Data Analysis : The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or by direct infusion. The sample molecules enter the ionization source in the gas phase under a high vacuum.

-

Ionization : In Electron Ionization (EI), the most common method, the gaseous molecules are bombarded with a high-energy electron beam. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺˙). Excess energy from this process often causes the molecular ion to break apart into smaller, charged fragments.

-

Mass Analysis : The positively charged ions (the molecular ion and any fragments) are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio (m/z) of each ion.

-

Detection : A detector records the abundance of ions at each m/z value. The resulting mass spectrum is a plot of relative ion abundance against the m/z ratio. The most abundant ion is designated as the base peak and assigned a relative intensity of 100%.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Solubility of 5-Chloro-2-hydroxybenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Chloro-2-hydroxybenzonitrile

This compound, with the chemical formula C₇H₄ClNO, is an aromatic compound containing chloro, hydroxyl, and nitrile functional groups.[1][2][3] Its structure suggests the potential for various intermolecular interactions, which in turn govern its solubility in different solvents. Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and biological studies.

Importance of Solubility in Research and Drug Development

The solubility of a compound is a critical physicochemical property that influences many aspects of research and development:

-

Chemical Synthesis: Solubility dictates the choice of solvent for reactions, purification processes like crystallization, and product formulation.

-

Drug Discovery and Development: In the pharmaceutical industry, the aqueous and lipid solubility of a compound are key determinants of its absorption, distribution, metabolism, and excretion (ADME) properties. Poor solubility can be a major hurdle in the development of new drug candidates.

-

Biological Assays: For in vitro and in vivo studies, compounds must be dissolved in a suitable solvent that is compatible with the biological system and does not interfere with the assay.

Experimental Protocols for Solubility Determination

Several methods are employed to experimentally determine the solubility of a compound. The choice of method often depends on the properties of the compound and the desired accuracy. The "gold standard" and most reliable method for determining thermodynamic solubility is the Saturation Shake-Flask Method .[4]

Principle of the Shake-Flask Method: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. After reaching equilibrium, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined analytically.

A general workflow for this method is illustrated below.

Quantitative Solubility Data

A comprehensive search of scientific databases and literature was conducted to obtain quantitative solubility data for this compound in various organic solvents. However, at the time of this report, no specific experimental data on the solubility of this compound in common organic solvents has been published. Therefore, a data table summarizing these values cannot be provided.

Researchers are encouraged to perform their own solubility assessments using standardized methods like the shake-flask protocol described above to determine the solubility in solvents relevant to their specific applications.

Factors Influencing Solubility

The solubility of this compound will be influenced by several factors:

-

Solvent Polarity: The presence of a hydroxyl and a nitrile group suggests that the molecule has polar characteristics. Therefore, it is expected to be more soluble in polar organic solvents.

-

Temperature: Generally, solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent system.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility measurements.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, this guide provides the necessary theoretical and practical framework for researchers to approach this critical parameter. The provided experimental workflow for the shake-flask method offers a robust starting point for determining the solubility in solvents of interest. Such data will be invaluable for the successful application of this compound in research and development.

References

5-Chloro-2-hydroxybenzonitrile: An In-Depth Technical Safety Guide for Researchers and Drug Development Professionals

Introduction

5-Chloro-2-hydroxybenzonitrile, with a CAS number of 13589-72-5, is a halogenated aromatic nitrile that serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its chemical structure, incorporating a nitrile, a hydroxyl group, and a chlorine atom on a benzene ring, makes it a versatile intermediate. However, the presence of these functional groups also imparts specific toxicological properties that necessitate careful handling and a thorough understanding of its safety profile.

This technical guide provides a comprehensive overview of the safety data for this compound, compiled from various safety data sheets and chemical databases. It is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to handle this compound safely in a laboratory setting. All quantitative data has been summarized in structured tables for ease of reference, and standardized experimental protocols for toxicological assessment are detailed.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for understanding the compound's behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClNO | [2] |

| Molecular Weight | 153.57 g/mol | [2] |

| Appearance | White solid | [1] |

| Melting Point | 152-154 °C | [3] |

| Boiling Point (Predicted) | 269.4 ± 25.0 °C | [3] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [3] |

| XLogP3 | 2.7 | [2] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity upon oral and dermal exposure, as well as its potential to cause skin and eye irritation.

GHS Hazard Classification [2]

-

Acute Toxicity, Oral: Category 4

-

Acute Toxicity, Dermal: Category 4

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2

Signal Word: Warning

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Toxicological Data

Table 2: Acute Toxicity Data (Estimated from GHS Classification)

| Exposure Route | GHS Category | Estimated LD50/LC50 Range |

| Oral | 4 | 300 < LD50 ≤ 2000 mg/kg |

| Dermal | 4 | 1000 < LD50 ≤ 2000 mg/kg |

| Inhalation | - | Data not available |

Experimental Protocols for Toxicological Assessment

The toxicological data for this compound would have been determined using standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following are detailed methodologies for the key toxicological endpoints.

Acute Oral Toxicity (OECD Guideline 401 - Rescinded but historically used)

The acute oral toxicity of a substance is typically determined by the LD50 (median lethal dose), which is the statistically estimated dose of a substance that is expected to cause death in 50% of a tested animal population.

Methodology:

-

Test Animals: Healthy, young adult rats of a commonly used laboratory strain are selected. Animals are fasted prior to the administration of the substance.[4]

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[4] The substance is usually dissolved or suspended in a suitable vehicle, such as water or corn oil.[4]

-

Dose Levels: At least three dose levels are used, with a sufficient number of animals at each level (typically 5 of the same sex).[4]

-

Observation Period: Animals are observed for a period of at least 14 days.[4] Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[4] The time of death is recorded as precisely as possible.[4]

-

Data Analysis: The LD50 is calculated using a standard statistical method. All observed signs of toxicity and mortality are recorded.

Acute Dermal Toxicity (OECD Guideline 402)

This test assesses the potential for a substance to cause toxicity through skin contact.

Methodology:

-

Test Animals: Healthy, young adult animals (commonly rats or rabbits) with healthy, intact skin are used.[5]

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.[5]

-

Application of Test Substance: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.[6]

-

Exposure Duration: The exposure period is 24 hours.[6]

-

Observation Period: After the exposure period, the dressing is removed, and the skin is cleansed. The animals are then observed for 14 days for signs of toxicity and mortality.[6]

-

Data Analysis: The dermal LD50 is determined. Local skin reactions at the site of application are also recorded.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

-

Test Animals: Albino rabbits are the preferred species.[7]

-

Application of Test Substance: A small amount of the test substance (0.5 g for a solid) is applied to a small area of clipped skin and covered with a gauze patch.[8]

-

Exposure Duration: The exposure duration is typically 4 hours.[7]

-

Observation: After exposure, the patch is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) and for up to 14 days to assess the reversibility of the effects.[8]

-

Scoring: The severity of the skin reactions is scored using a standardized system.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test assesses the potential of a substance to cause damage to the eye.

Methodology:

-

Test Animals: Healthy, adult albino rabbits are used.[9]

-

Application of Test Substance: A single dose of the substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[10]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[10] The evaluation includes scoring of corneal opacity, iris lesions, and conjunctival redness and swelling.

-

Reversibility: The observation period can be extended up to 21 days to determine the reversibility of any observed effects.[11]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the formation of dust and aerosols.[12]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Wash hands thoroughly after handling.[12]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[12]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the spill from entering drains or waterways.

-

Methods for Cleaning Up: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. The spill area should then be decontaminated.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

This compound and its contaminated materials should be disposed of as hazardous waste.[13] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways. It is recommended to use a licensed professional waste disposal service.[13]

Ecological Information

Specific quantitative data on the ecotoxicity of this compound is limited. However, given its chemical structure and the presence of a nitrile group, it should be handled in a manner that prevents its release into the environment. Nitrile compounds can be toxic to aquatic life.

Logical Flow of Safety Data Sheet Information

The following diagram illustrates the logical workflow of information presented in a standard Safety Data Sheet (SDS), from initial identification to final disposal.

Caption: Logical workflow of a Safety Data Sheet.

References

- 1. oecd.org [oecd.org]

- 2. This compound | C7H4ClNO | CID 2777420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 6. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]

- 7. oecd.org [oecd.org]

- 8. Dermatotoxicology and Sensitive Skin Syndrome | Plastic Surgery Key [plasticsurgerykey.com]

- 9. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

IUPAC name for 5-Chloro-2-hydroxybenzonitrile

An In-depth Technical Guide on 5-Chloro-2-hydroxybenzonitrile

Introduction

This compound, a halogenated aromatic compound, is a significant chemical intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a benzene ring substituted with hydroxyl, nitrile, and chloro groups, provides a versatile scaffold for developing novel compounds in the pharmaceutical and agrochemical sectors. The preferred IUPAC name for this compound is indeed this compound.[1][2] It is also known by synonyms such as 4-chloro-2-cyanophenol and 5-Chlorosalicylonitrile.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, biological significance, and safety protocols, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The physicochemical properties of this compound are critical for its application in organic synthesis and for understanding its behavior in biological systems. These properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 13589-72-5 | [1][4][5] |

| Molecular Formula | C₇H₄ClNO | [1][4][5] |

| Molecular Weight | 153.57 g/mol | [1][4] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 152-154 °C | [4] |

| Boiling Point | 269.4 ± 25.0 °C (Predicted) | [4] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 6.72 ± 0.18 (Predicted) | [3][4] |

| Solubility | Sparingly soluble in water (0.75 g/L at 25 °C) | [3] |

| InChIKey | XWQDMIXVAYAZGB-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC(=C(C=C1Cl)C#N)O | [2] |

Synthesis of this compound

This compound can be synthesized from 5-chlorosalicylaldehyde. This process involves the conversion of the aldehyde functional group into a nitrile, a common strategy in organic chemistry.

Experimental Protocol: Synthesis from 5-Chlorosalicylaldehyde

This protocol is based on a reported synthesis of this compound from 5-chlorosalicylaldehyde.[6] The overall process first converts the aldehyde to an oxime, which is then dehydrated to form the nitrile.

Step 1: Oximation of 5-Chlorosalicylaldehyde

-

Reaction Setup: Dissolve 5-chlorosalicylaldehyde (1 equivalent) and hydroxylamine hydrochloride (1 equivalent) in a mixture of ethanol and water.[6]

-

Base Addition: While stirring the solution, slowly add an aqueous solution of sodium hydroxide (NaOH) dropwise. Maintain the temperature by cooling the reaction vessel, for instance, under tap water.[6]

-

Reaction: After the addition of NaOH is complete, reflux the reaction mixture for approximately 30 minutes.[6]

-

Isolation: Cool the mixture and dilute it with water to precipitate the 5-chlorosalicylaldehyde oxime. The solid product can be collected by filtration.

Step 2: Dehydration of Oxime to Nitrile

-

Reaction Setup: Treat the 5-chlorosalicylaldehyde oxime intermediate with acetic anhydride and sodium ethoxide.[6] This combination serves as the dehydrating agent to convert the oxime to the nitrile.

-

Work-up and Isolation: Upon completion of the reaction, the excess acetic anhydride is typically removed under reduced pressure. The resulting crude product is then purified.

-

Purification: The final product, this compound, can be purified by recrystallization from a suitable solvent such as ethanol to yield a crystalline solid.[6]

Caption: Synthetic workflow for this compound.

Biological Activity and Applications

This compound is primarily valued as a precursor for synthesizing molecules with significant pharmacological and agricultural applications.[7]

-

Antimicrobial Agents: The compound is a key starting material for producing pharmacologically potent benzofuran derivatives.[6] Research has shown that related sulfonamides derived from the closely related 5-chloro-2-hydroxybenzaldehyde scaffold exhibit activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium kansasii.[8] This highlights the potential of the 5-chloro-2-hydroxyphenyl motif in designing new antimicrobial drugs.

-

Herbicidal Activity: Structural analogs of this compound have been investigated for their ability to inhibit photosynthetic electron transport, suggesting potential as herbicides.[7] The mechanism of action for many nitrile-containing herbicides, such as bromoxynil and ioxynil (which are dihalogenated hydroxybenzonitriles), involves the inhibition of Photosystem II (PSII) in the chloroplasts of plants. These compounds act as inhibitors by binding to the D1 protein of the PSII reaction center, thereby blocking the electron flow required for photosynthesis.

Caption: Plausible herbicidal mechanism via PSII inhibition.

Safety and Hazard Information

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification

| Hazard Statement | Code | Class | Pictogram |

| Harmful if swallowed | H302 | Acute Toxicity, Oral (Category 4) | Warning |

| Harmful in contact with skin | H312 | Acute Toxicity, Dermal (Category 4) | Warning |

| Causes skin irritation | H315 | Skin Corrosion/Irritation (Category 2) | Warning |

| Causes serious eye irritation | H319 | Serious Eye Damage/Irritation (Category 2) | Warning |

(Data sourced from PubChem)[2]

Handling and Safety Precautions

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[10]

-

First Aid:

Conclusion

This compound is a valuable chemical intermediate with established utility in the synthesis of antimicrobial and potentially herbicidal compounds. Its well-defined chemical properties and synthesis routes make it an accessible building block for research and development. However, due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. Further investigation into its derivatives is likely to yield novel molecules with potent biological activities.

References

- 1. This compound | CAS 13589-72-5 [matrix-fine-chemicals.com]

- 2. This compound | C7H4ClNO | CID 2777420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. 5-Chloro-2-hydroxy-3-nitrobenzonitrile (88310-62-7) for sale [vulcanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.es [fishersci.es]

- 10. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of 5-Chloro-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-hydroxybenzonitrile, a halogenated aromatic nitrile, serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic profile, and synthesis. Additionally, it delves into its recently identified biological activities, including cytotoxicity, laying the groundwork for further research and application in medicinal chemistry and drug development. All quantitative data is presented in structured tables for clarity, and key experimental methodologies are detailed.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₄ClNO, is a small molecule featuring a benzene ring substituted with a chloro, a hydroxyl, and a nitrile group.[1][2] Its structural attributes and physicochemical properties are fundamental to its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Chloro-2-cyanophenol, 5-Chlorosalicylonitrile |

| CAS Number | 13589-72-5 |

| Molecular Formula | C₇H₄ClNO |

| Molecular Weight | 153.57 g/mol |

| Melting Point | 152-154 °C |

| Boiling Point (Predicted) | 269.4 ± 25.0 °C |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ |

| pKa (Predicted) | 6.72 ± 0.18 |

Molecular Structure Diagram:

References

An In-depth Technical Guide to 5-Chloro-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-hydroxybenzonitrile, also known as 5-chlorosalicylonitrile. The document details its chemical identity, physicochemical properties, synthesis protocols, spectral data, and known biological activities, with a focus on its toxicological profile. This guide is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Synonyms

This compound is an aromatic organic compound characterized by a benzene ring substituted with a chlorine atom, a hydroxyl group, and a nitrile group.

Synonyms:

-

5-chlorosalicylonitrile[1]

-

4-Chloro-2-cyanophenol

-

2-Cyano-4-chlorophenol

-

Benzonitrile, 5-chloro-2-hydroxy-

-

5-chloro-2-hydroxy-benzonitrile[1]

-

AKOS B029245

-

5-Chloro-2-hydroxybenzenecarbonitrile[1]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the tables below for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 13589-72-5 | [1] |

| Molecular Formula | C₇H₄ClNO | [1] |

| Molecular Weight | 153.57 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 152-154 °C | |

| Boiling Point | 269.4 ± 25.0 °C (Predicted) | |

| pKa | 6.72 ± 0.18 (Predicted) | |

| Solubility | Soluble in ethanol and acetone; limited solubility in water. |

Spectral Data

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.5 | d | ~2.5 | H-6 |

| ~7.4 | dd | ~8.7, 2.5 | H-4 |

| ~7.0 | d | ~8.7 | H-3 |

| ~5.9 | br s | - | -OH |

¹³C NMR (Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~158 | C-2 (C-OH) |

| ~136 | C-4 |

| ~134 | C-6 |

| ~126 | C-5 (C-Cl) |

| ~118 | C-3 |

| ~116 | C≡N |

| ~101 | C-1 |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3200 (broad) | O-H stretch |

| ~2230 (strong) | C≡N stretch |

| ~1600, 1500, 1450 | Aromatic C=C stretch |

| ~1250 | C-O stretch |

| ~830 | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Proposed Fragment |

| 153/155 | [M]⁺ (Molecular ion) |

| 125/127 | [M-CO]⁺ |

| 98 | [M-Cl]⁺ |

| 90 | [M-CO-Cl]⁺ |

Experimental Protocols

Synthesis of this compound from 5-Chlorosalicylaldehyde

This protocol describes a common method for the synthesis of this compound from its corresponding aldehyde, 5-chlorosalicylaldehyde, via an oxime intermediate followed by dehydration.[2]

Step 1: Oximation of 5-Chlorosalicylaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 5-chlorosalicylaldehyde in 100 mL of ethanol.

-

Reagent Addition: In a separate beaker, prepare a solution of 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate in a minimal amount of water.

-

Reaction: Add the hydroxylamine hydrochloride/sodium acetate solution to the ethanolic solution of 5-chlorosalicylaldehyde. Heat the mixture to reflux for 1-2 hours.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. The 5-chlorosalicylaldoxime will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry in a desiccator.

Step 2: Dehydration of 5-Chlorosalicylaldoxime

-

Reaction Setup: In a round-bottom flask, place the dried 5-chlorosalicylaldoxime. Add 5-10 equivalents of a dehydrating agent, such as acetic anhydride.

-

Reaction: Gently heat the mixture to reflux for 1-2 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The this compound will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure this compound.

References

Biological activity of 5-Chloro-2-hydroxybenzonitrile

An In-depth Technical Guide on the Biological Activity of 5-Chloro-2-hydroxybenzonitrile

Executive Summary: this compound, also known as 4-chloro-2-cyanophenol, is an aromatic compound recognized more for its role as a versatile synthetic intermediate than for its intrinsic biological effects.[1] Its chemical structure, featuring a benzene ring substituted with hydroxyl, chloro, and nitrile groups, makes it a valuable precursor in the development of novel therapeutic agents.[2][3] Research has demonstrated that derivatives synthesized from this scaffold possess a wide spectrum of pharmacological activities, including potent antimicrobial, antimycobacterial, and antiviral properties. This guide provides a comprehensive overview of the known biological activities associated with derivatives of this compound, details the experimental protocols used to determine these activities, summarizes quantitative data, and illustrates key mechanisms and workflows.

Introduction

This compound (C₇H₄ClNO) is a key building block in medicinal chemistry.[3][4] While the compound itself is classified as an irritant and is harmful if swallowed or in contact with skin, its true value lies in its utility for synthesizing more complex molecules with significant therapeutic potential.[1][5] By modifying its core structure, researchers have developed a variety of derivatives that exhibit enhanced biological interactions, leading to promising antibacterial, antifungal, and antiviral candidates.[3][6][7] This technical paper will explore the biological landscape of compounds derived from this important scaffold.

Synthesis and Derivatization

This compound can be synthesized from precursors such as 5-chlorosalicylaldehyde or 4-chlorosalicylic acid.[3][4] A common method involves the dehydration of 5-chlorosalicylaldehyde oxime.[4] Another pathway starts with 4-chlorosalicylic acid, which is converted to an amide (5-chloro-2-hydroxybenzamide) and then dehydrated to yield the final nitrile product.[3]

Its functional groups are highly amenable to further chemical reactions, allowing it to serve as a starting point for a diverse range of derivatives. It is a key intermediate in synthesizing bioactive molecules, particularly those targeting bacterial, fungal, or viral pathogens.[2][7]

Biological Activities of Derivatives

The primary biological significance of this compound stems from the activities of the compounds synthesized from it. These activities are broad, spanning antimicrobial and antiviral domains.

Antimicrobial and Antifungal Activity

Derivatives of this compound have shown considerable promise as antimicrobial agents.[3] Novel sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold (a related structure) have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as mycobacteria and fungi.[6][8]

One notable derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide , proved to be the most active compound against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA).[6][8] Another derivative, 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide , showed excellent activity against Mycobacterium kansasii.[6][8] However, the antifungal potency of these specific derivatives was found to be weak.[6]

A separate study described a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides which also exhibited significant antimycobacterial, antibacterial, and antifungal properties, with activities comparable to or higher than standards like isoniazid and ciprofloxacin.[9]

Antiviral Activity

A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections.[7] These compounds were shown to suppress not only viral replication but also the inflammatory responses associated with RSV infection. The two most potent compounds from this series were selected for further mechanistic studies.[7]

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) data for various derivatives, providing a quantitative measure of their antimicrobial potency.

Table 1: Antimycobacterial Activity of 5-Chloro-2-hydroxybenzamide Derivatives

| Compound | Target Organism | MIC (µmol/L) | Reference |

|---|

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | M. kansasii | 1 - 4 |[6][8] |

Table 2: Antibacterial Activity of 5-Chloro-2-hydroxybenzamide Derivatives

| Compound | Target Organism | MIC (µmol/L) | Reference |

|---|

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | S. aureus (methicillin-sensitive & resistant) | 15.62 - 31.25 |[6][8] |

Mechanisms of Action and Signaling Pathways

The mechanisms by which these derivatives exert their biological effects are multifaceted and depend on their specific structures.

Antimicrobial Mechanism

For many phenolic compounds, a general proposed mechanism of antimicrobial action involves the disruption of the bacterial cell membrane. This leads to increased permeability, leakage of essential intracellular contents like ions and ATP, and ultimately, cell death.

Figure 1. Proposed antimicrobial mechanism of phenolic compounds.

Antiviral Signaling Pathway Inhibition

The antiviral derivatives of 5-chloro-2-hydroxybenzamide have been shown to inhibit RSV replication and the subsequent host inflammatory response.[7] This is achieved by suppressing the activation of key transcription factors, IRF3 and NF-κB, which are crucial for producing pro-inflammatory cytokines and chemokines upon viral infection.[7]

Figure 2. Inhibition of RSV-induced signaling by benzamide derivatives.

Experimental Protocols

The evaluation of the biological activity of these compounds relies on standardized in vitro assays.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[10]

-

Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.[11]

-

Serial Dilution: The test compound is subjected to a two-fold serial dilution in a 96-well microtiter plate containing the broth.[10]

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Control wells (no compound, no inoculum) are included.

-

Incubation: The plate is incubated for 18-24 hours at 37°C.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[11]

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric method used to assess the viability and metabolic activity of cells, providing a measure of a compound's cytotoxicity (often reported as an IC₅₀ value).[10][12]

-

Cell Plating: Seed cells (e.g., A549 human lung carcinoma cells for RSV studies) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[10]

-

Compound Treatment: Treat the cells with various concentrations of the test derivative and incubate for an appropriate period (e.g., 48-72 hours).[10]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[10]

-

Formazan Solubilization: Remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.[12]

Figure 3. General workflow for synthesis and biological evaluation.

Conclusion

This compound is a privileged scaffold in medicinal chemistry and drug discovery. While its intrinsic biological activity is not extensively documented, its true power is realized in the diverse and potent biological activities of its derivatives. Research has successfully leveraged this molecule to create novel compounds with significant antimicrobial and antiviral properties. The demonstrated efficacy against challenging targets like MRSA and RSV underscores the therapeutic potential held within this chemical class. Future work focusing on structure-activity relationship (SAR) studies will likely lead to the development of even more potent and selective drug candidates based on the this compound framework.

References

- 1. This compound | C7H4ClNO | CID 2777420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-hydroxy-3-nitrobenzonitrile (88310-62-7) for sale [vulcanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

5-Chloro-2-hydroxybenzonitrile derivatives and analogs

An In-depth Technical Guide to 5-Chloro-2-hydroxybenzonitrile Derivatives and Analogs

Executive Summary

This compound serves as a versatile scaffold in medicinal chemistry, leading to the development of derivatives and analogs with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds. Key activities, including antiviral, antimicrobial, and gamma-secretase inhibition, are discussed in detail. The document summarizes quantitative biological data in structured tables, presents detailed experimental protocols for key synthetic and analytical methods, and utilizes graphical diagrams to illustrate complex synthetic workflows and biological signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the therapeutic potential of this chemical class.

Introduction

This compound, also known as 5-chlorosalicylonitrile, is an aromatic compound characterized by a benzene ring substituted with chloro, hydroxyl, and nitrile functional groups. This unique arrangement provides multiple reactive sites, making it a valuable starting material for the synthesis of a diverse range of heterocyclic and substituted aromatic compounds. Derivatives have shown significant promise as potent inhibitors of viral replication, bacterial growth, and key enzymatic pathways implicated in neurodegenerative diseases. This document explores the core chemistry and biology of these derivatives, providing a technical foundation for further research and development.

Synthesis of this compound Derivatives

The synthesis of derivatives typically begins with the core this compound molecule, which can be prepared from precursors like 5-chlorosalicylaldehyde or 4-chlorosalicylic acid.[1][2] From this core, various analogs such as benzamides (including niclosamide analogs), benzofurans, and sulfonamides can be synthesized through targeted modifications.

A general workflow for the synthesis of key derivatives is presented below.

Biological Activities and Mechanisms of Action

Derivatives of this compound exhibit a range of biological activities, with antiviral, gamma-secretase inhibitory, and antimicrobial effects being the most prominent.

Antiviral Activity

Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, which are derivatives of the anthelmintic drug niclosamide, have demonstrated potent antiviral activity, particularly against Respiratory Syncytial Virus (RSV).[3] These compounds have been shown to suppress viral replication and the associated inflammatory responses.[3] More recent studies have also identified niclosamide analogs with efficacy against SARS-CoV-2.[4]

Mechanism of Action: Inhibition of RSV-Induced Inflammation

Upon infection, RSV is recognized by host cell pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[5][6] This recognition initiates a signaling cascade that leads to the activation of key transcription factors, namely Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).[5][6] These factors then move to the nucleus to trigger the production of pro-inflammatory cytokines and interferons. Certain benzamide derivatives inhibit this process by decreasing the phosphorylation of IRF3 and the p65 subunit of NF-κB, thereby reducing the inflammatory cascade that contributes to RSV-induced pathology.[3]

Table 1: Antiviral Activity of Selected Derivatives

| Compound Class | Target Virus | Assay | Endpoint | Result | Reference |

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogs | RSV | Plaque Reduction | Viral Titer Reduction | >1.0 log reduction at 10 µM | [3] |

| Niclosamide Analog 21 | SARS-CoV-2 | Viral Replication | EC₅₀ | 1.00 µM | [4] |

| Niclosamide | SARS-CoV-2 | Viral Replication | IC₅₀ | 0.4 µM | [1] |

| Niclosamide Analog 5 | SARS-CoV-2 | Viral Replication | IC₅₀ | 0.057 µM | [1] |

Gamma-Secretase Inhibition

Gamma-secretase is a multi-protein enzyme complex crucial for the cleavage of several transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptor.[7] Dysregulation of APP cleavage leads to the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. Inhibition of gamma-secretase is therefore a key therapeutic strategy. N-alkyl-arylsulfonamides derived from a 5-chloro-2-hydroxymethyl scaffold have been identified as gamma-secretase inhibitors.[8]

Mechanism of Action: Dual Inhibition of APP and Notch Cleavage

Gamma-secretase cleaves its substrates within their transmembrane domains. In the case of APP, cleavage releases the Aβ peptide and the APP intracellular domain (AICD).[9] For the Notch receptor, cleavage releases the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression.[2][9] Gamma-secretase inhibitors block this proteolytic step, preventing the formation of both Aβ and NICD, which can impact both pathological and physiological processes.

Note: Specific IC₅₀ values for this compound-derived sulfonamides were not available in the initial search results, though they are described as possessing good in vitro activity.[8]

Antimicrobial Activity

Various derivatives, including sulfonamides and N-acylhydrazones, have demonstrated significant activity against a range of bacterial pathogens, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[10][11]

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound Class | Organism(s) | Assay | Endpoint | Result (µmol/L or µg/mL) | Reference |

| Sulfonamide Derivative¹ | S. aureus (MSSA, MRSA) | Broth Microdilution | MIC | 15.62 - 31.25 µmol/L | [10][12] |

| Sulfonamide Derivative² | M. kansasii | Broth Microdilution | MIC | 1 - 4 µmol/L | [10][12] |

| N-Acylhydrazone Derivative³ | Broad Spectrum | Broth Microdilution | MIC | 3.91 - 31.25 µg/mL | [11] |

¹ 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide ² 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide ³ 5-chloro substituted phenyl N-acylhydrazone with 3,4-dichloro substitution

Key Experimental Protocols

General Synthesis of N-Substituted-5-chloro-2-hydroxybenzamide (Niclosamide Analog)[1][4]

This protocol describes a general method for amide coupling to produce niclosamide analogs.

-

Acid Chloride Formation: To a solution of 5-chloro-2-hydroxybenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-chloro-2-hydroxybenzoyl chloride.

-

Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane or toluene.

-

To this solution, add the desired substituted aniline (1.0 eq) and a base such as triethylamine or DIPEA (1.5 eq).

-

Stir the reaction mixture at room temperature for 5-10 hours.

-

Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.

-

Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the final compound.

Synthesis of 3-Amino-1-benzofuran Derivative[13][14]

This protocol outlines the synthesis of a benzofuran derivative from this compound.

-

O-Alkylation: To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetone), add a base such as anhydrous potassium carbonate (2.0 eq).

-

Add chloroacetone or another suitable α-halo ketone/nitrile (1.2 eq) to the mixture.

-

Reflux the reaction mixture for 12-24 hours. Monitor the reaction by TLC.

-

After cooling, filter off the inorganic base. Remove the solvent by distillation under reduced pressure.

-

Intramolecular Cyclization: Dissolve the crude intermediate in a suitable solvent like ethanol.

-

Add a strong base (e.g., potassium hydroxide or sodium ethoxide) to catalyze the intramolecular Thorpe-Ziegler cyclization.

-

Heat the mixture at reflux for 3-6 hours.

-

Workup and Purification: Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization from ethanol to yield the benzofuran derivative.

Broth Microdilution Assay for MIC Determination[15]

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.

-

Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible bacterial growth, as determined by visual inspection or by measuring absorbance at 600 nm.

Conclusion